Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate

Catalog No.
S709410
CAS No.
19144-20-8
M.F
C17H14ClNO4
M. Wt
331.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate

CAS Number

19144-20-8

Product Name

Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate

IUPAC Name

ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate

Molecular Formula

C17H14ClNO4

Molecular Weight

331.7 g/mol

InChI

InChI=1S/C17H14ClNO4/c1-2-23-17(22)16(21)19-14-9-8-12(18)10-13(14)15(20)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,19,21)

InChI Key

LECMLMOJQJLXGB-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2

Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate (CAS 19144-20-8) is a highly crystalline, pre-formed oxalamic acid ester utilized primarily as an advanced intermediate in the synthesis of complex heterocycles. Structurally, it features a 2-aminobenzophenone core acylated with an ethyl oxalyl group, positioning two carbonyl functionalities in optimal proximity for intramolecular reductive coupling. In industrial and academic procurement, this compound is highly valued as a stable, bench-ready precursor that bypasses the hazardous handling of lachrymatory acylating agents, enabling the direct, regioselective synthesis of 2,3-disubstituted indoles such as ethyl 5-chloro-3-phenylindole-2-carboxylate [1].

Attempting to substitute this specific oxoacetate with generic indole precursors (such as phenylhydrazines for Fischer indole synthesis) or unchlorinated analogs fundamentally disrupts downstream synthetic utility. Fischer syntheses targeting 2,3-disubstituted indoles often suffer from poor regiocontrol and low yields due to competitive cyclization pathways. Furthermore, omitting the 4-chloro substituent eliminates the critical halogen anchor required for the pharmacological activity of many target molecules (e.g., CNS-active agents). Procuring the pre-formed ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate ensures a 100% regioselective cyclization trajectory while completely avoiding the severe moisture sensitivity, toxicity, and specialized containment requirements associated with handling ethyl oxalyl chloride in situ [1].

Elimination of Lachrymatory Reagent Handling and Waste Streams

Procuring pre-formed ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate allows chemists to bypass the highly exothermic and hazardous acylation step required for its synthesis. When compared to the in-situ baseline using ethyl oxalyl chloride and 2-amino-5-chlorobenzophenone, utilizing the procured intermediate eliminates the handling of a severe corrosive lachrymator and removes the stoichiometric generation of pyridine-hydrochloride waste from the primary workflow. This pre-formed ester is a stable solid (>98% purity by GC) that can be directly subjected to reductive cyclization without the need for aqueous bicarbonate workups or halogenated solvent extractions [1].

Evidence DimensionReagent handling hazard and waste generation
Target Compound Data0 equivalents of lachrymatory acylating agents; 0 equivalents of pyridine waste
Comparator Or BaselineIn-situ generation (requires 1.17 eq ethyl oxalyl chloride and stoichiometric pyridine)
Quantified Difference100% reduction in lachrymator handling and primary amine-base waste streams
ConditionsBench-to-pilot scale preparation of indole precursors

Bypassing the hazardous acylation step significantly reduces the need for specialized containment and streamlines the workflow for process chemists targeting functionalized indoles.

Absolute Regiocontrol in 2,3-Disubstituted Indole Synthesis

The primary value of ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate lies in its structurally pre-organized dicarbonyl framework, which dictates an absolute regiochemical outcome during cyclization. Compared to the traditional Fischer indole synthesis baseline (using 4-chlorophenylhydrazine and ethyl phenylpyruvate), which typically yields complex mixtures of regioisomers and requires tedious chromatographic separation, the low-valent titanium-mediated reductive coupling of this oxoacetate delivers ethyl 5-chloro-3-phenylindole-2-carboxylate as a single regioisomer. The reaction affords a 78–81% isolated yield of high-purity product (first crop) directly via crystallization from toluene, completely eliminating the need for column chromatography [1].

Evidence DimensionRegioselective isolated yield
Target Compound Data78–81% yield of a single regioisomer (up to 93% with second crop)
Comparator Or BaselineTraditional Fischer indole synthesis (often <50% yield with mixed regioisomers for unsymmetrical inputs)
Quantified Difference>30% absolute increase in target isomer yield and elimination of chromatographic purification
ConditionsReductive cyclization using TiCl3/Zn in refluxing DME (2 hr)

Procuring this specific intermediate guarantees high-yielding, chromatography-free access to a single indole regioisomer, drastically reducing downstream purification bottlenecks.

Chemoselective Halogen Retention During Reductive Cyclization

Maintaining the integrity of the aryl chloride bond is critical for the pharmacological profile of the resulting heterocycles. When subjected to McMurry-type reductive cyclization conditions (TiCl3/Zn), ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate exhibits complete chemoselectivity, reducing the oxoacetate and benzophenone carbonyls without cleaving the C-Cl bond. Compared to alternative reductive baselines (e.g., Pd-catalyzed hydrogenation or strong hydride donors) which risk significant hydrodehalogenation, this specific intermediate and reagent pairing ensures 0% dechlorination. This allows the critical 5-chloro substituent to be carried seamlessly into the final indole architecture [1].

Evidence DimensionC-Cl bond preservation during reduction
Target Compound Data100% retention of the 4-chloro substituent during Ti-mediated cyclization
Comparator Or BaselineStandard catalytic hydrogenation baselines (high risk of hydrodehalogenation)
Quantified DifferenceComplete avoidance of dechlorination byproducts
ConditionsTiCl3 (2.0 eq) / Zn (4.0 eq) in DME at reflux

Securing the chloro-substituted precursor enables the direct synthesis of halogenated pharmacophores without requiring low-yielding, late-stage electrophilic chlorination.

Synthesis of 5-Chloro-3-phenylindole Derivatives

Serves as the direct, bench-stable precursor for ethyl 5-chloro-3-phenylindole-2-carboxylate via TiCl3/Zn-mediated reductive cyclization, providing a highly regioselective and scalable route to this core [1].

Development of CNS-Active Pharmacophores

Utilized as a foundational building block in medicinal chemistry programs targeting neurological receptors where the 5-chloroindole motif is essential for binding affinity and metabolic stability [1].

Process Chemistry Route Optimization

Procured to streamline pilot-scale syntheses by eliminating the hazardous handling of ethyl oxalyl chloride and the associated pyridine waste streams, thereby improving the overall safety and environmental profile of the synthetic route [1].

XLogP3

4.3

Wikipedia

Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate

Dates

Last modified: 08-15-2023

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